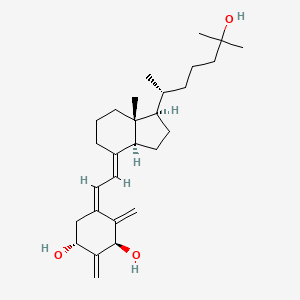
Methylene calcitriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylene calcitriol is a synthetic analog of calcitriol, the active form of vitamin D3 It is designed to mimic the biological effects of calcitriol while potentially offering improved therapeutic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methylene calcitriol typically involves multiple steps, starting from a suitable precursor such as calcitriol. The process includes the introduction of a methylene group at a specific position on the calcitriol molecule. This can be achieved through various organic reactions, including alkylation and dehydrogenation, under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product. Techniques such as chromatography and crystallization are commonly used in the purification stages.
化学反応の分析
Types of Reactions
Methylene calcitriol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxylated products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of reduced analogs.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the biological activity of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments to ensure optimal yields and product stability.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated analogs. Substitution reactions can result in a variety of modified compounds with different functional groups.
科学的研究の応用
Methylene calcitriol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of structural modifications on the biological activity of vitamin D analogs.
Biology: Researchers use this compound to investigate the role of vitamin D in cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: This compound is explored for its potential therapeutic applications in treating conditions like osteoporosis, chronic kidney disease, and certain cancers.
Industry: this compound is used in the development of new pharmaceuticals and nutraceuticals aimed at improving bone health and calcium metabolism.
作用機序
Methylene calcitriol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, this compound induces conformational changes that allow the receptor to interact with specific DNA sequences known as vitamin D response elements (VDREs). This interaction modulates the transcription of target genes, leading to increased calcium absorption in the intestines, reduced calcium excretion in the kidneys, and mobilization of calcium from bones.
類似化合物との比較
Methylene calcitriol is compared with other vitamin D analogs such as:
Calcitriol: The natural active form of vitamin D3, which has a well-established role in calcium and phosphate metabolism.
Paricalcitol: A synthetic analog designed to reduce the risk of hypercalcemia while effectively suppressing parathyroid hormone levels.
Doxercalciferol: Another synthetic analog used to manage secondary hyperparathyroidism in patients with chronic kidney disease.
This compound is unique in its structural modifications, which may offer advantages in terms of potency, selectivity, and reduced side effects compared to other analogs.
References
- Vitamin D analogues: how do they differ and what is their clinical role?
- Active Vitamin D in Chronic Kidney Disease: Getting Right Back Where We Started from?
- Novel superagonist analogs of 2-methylene calcitriol: Design, molecular docking, synthesis and biological evaluation
- Calcitriol: Uses, Interactions, Mechanism of Action
特性
分子式 |
C28H44O3 |
|---|---|
分子量 |
428.6 g/mol |
IUPAC名 |
(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2,4-dimethylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-7-15-27(4,5)31)23-13-14-24-21(10-8-16-28(23,24)6)11-12-22-17-25(29)20(3)26(30)19(22)2/h11-12,18,23-26,29-31H,2-3,7-10,13-17H2,1,4-6H3/b21-11+,22-12-/t18-,23-,24+,25-,26-,28-/m1/s1 |
InChIキー |
ZEVBNQULIOXDBE-OSVJTVDTSA-N |
異性体SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C(=C)[C@@H](C3=C)O)O)C |
正規SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3=C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


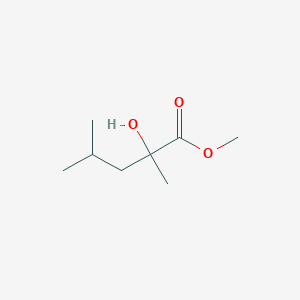

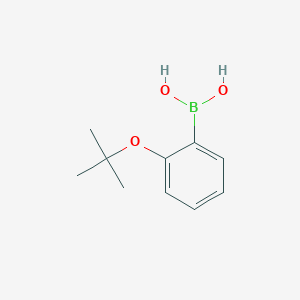
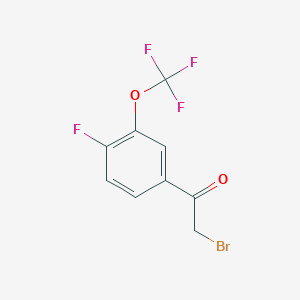
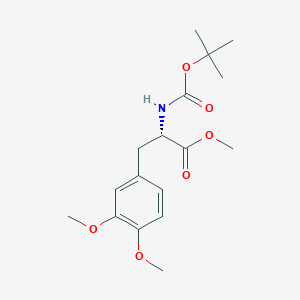
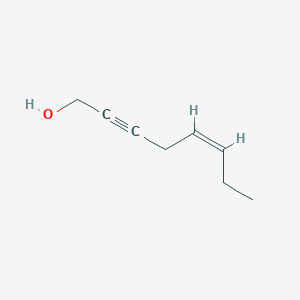
![O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)

![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)
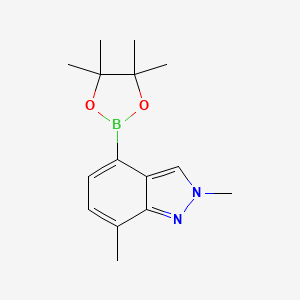

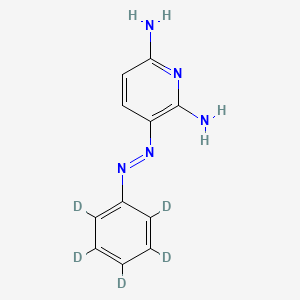
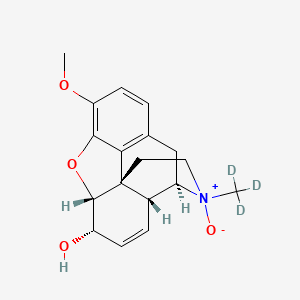
![(2S)-3-[3-[5-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13442913.png)
